
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide is an organic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound features a conjugated system with aromatic rings substituted at the 4 positions, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide typically involves a Claisen–Schmidt condensation reaction. This reaction is carried out between 4-fluorobenzaldehyde and 4-ethoxyacetophenone in the presence of a base, such as sodium hydroxide, under reflux conditions . The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the desired chalcone.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques like recrystallization and column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenoic acid.
Reduction: 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-hydroxy-2-butenamide.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide has several scientific research applications:
Biology: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Medicine: Studied for its role in drug development due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide involves its interaction with various molecular targets and pathways. The compound’s conjugated system allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. For example, it may inhibit enzymes involved in cancer cell proliferation or microbial growth, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-ethoxyphenyl)-N-(4-chlorophenyl)-4-oxo-2-butenamide
- 4-(4-ethoxyphenyl)-N-(4-bromophenyl)-4-oxo-2-butenamide
- 4-(4-ethoxyphenyl)-N-(4-methylphenyl)-4-oxo-2-butenamide
Uniqueness
4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxo-2-butenamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this particular chalcone derivative a valuable candidate for further research and development.
Properties
IUPAC Name |
(Z)-4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobut-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-12H,2H2,1H3,(H,20,22)/b12-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLCRGLVMAKYAZ-QXMHVHEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C\C(=O)NC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
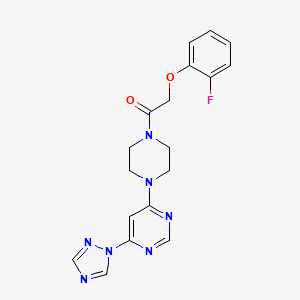
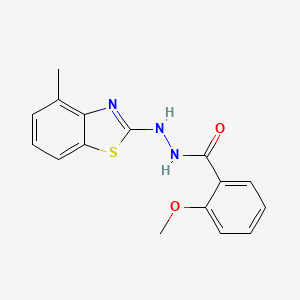
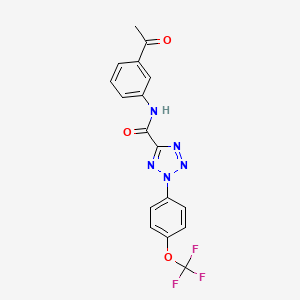
![N-(4-ethylbenzyl)-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2407194.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2407195.png)
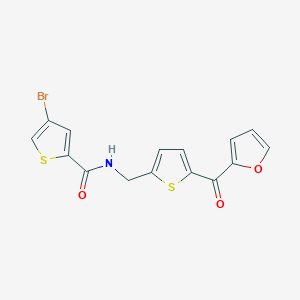
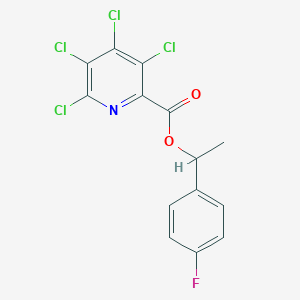
![N-(3-methylphenyl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2407201.png)
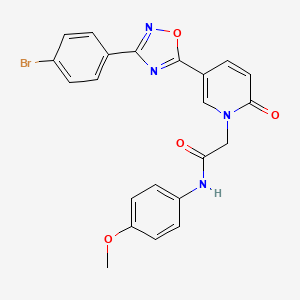
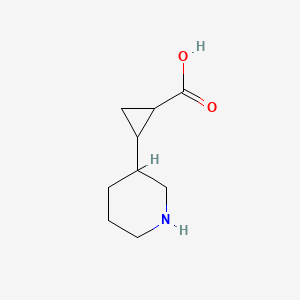
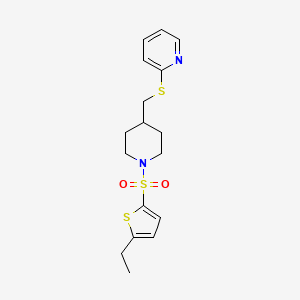
![3-benzyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2407208.png)
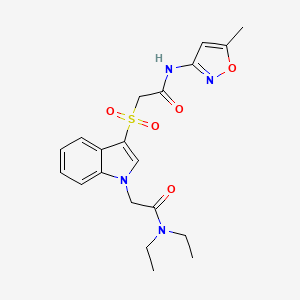
![N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2407211.png)
